molecular formula C18H14BrClN2S B2822025 2-(allylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole CAS No. 1226448-19-6

2-(allylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole

Cat. No. B2822025
CAS RN: 1226448-19-6
M. Wt: 405.74
InChI Key: UEAGTDHUNVOPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is a member of the imidazole family and has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including those with structural similarities to the specified compound, have been synthesized and evaluated for their antimicrobial activity against various pathogenic bacterial and fungal strains. These compounds, characterized by the presence of electron-withdrawing substituents such as bromo and chloro, showed significant inhibitory activity, suggesting their potential as antimicrobial agents (Sharma et al., 2017).

Catalysis

Research on earth-abundant metal complexes of donor-functionalized N-heterocyclic carbene ligands, including imidazole derivatives, highlighted their application as catalysts for C-N coupling reactions. These complexes demonstrate activity at low catalyst loading under mild reaction conditions, making them valuable for organic synthesis (Ibrahim & Bala, 2016).

Corrosion Inhibition

Studies on imidazole derivatives also extend to their role as corrosion inhibitors for metals in acidic environments. The presence of bromo and chloro substituents in imidazole derivatives enhances their adsorption on metal surfaces, offering protection against corrosion. Such compounds are evaluated through electrochemical methods and computational calculations, indicating their efficiency as corrosion inhibitors (Ouakki et al., 2019).

Molecular Docking Studies

The utility of imidazole derivatives extends into molecular docking studies to understand their interaction with biological targets. For instance, crystal structure and molecular docking studies of substituted imidazoles provided insights into their inhibitory activity against specific enzymes, supporting their potential use in designing antimicrobial agents (Sharma et al., 2018).

properties

IUPAC Name

5-(4-bromophenyl)-1-(4-chlorophenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2S/c1-2-11-23-18-21-12-17(13-3-5-14(19)6-4-13)22(18)16-9-7-15(20)8-10-16/h2-10,12H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAGTDHUNVOPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.